molecular formula C22H28N2O5 B246943 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine

1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine

Cat. No. B246943
M. Wt: 400.5 g/mol
InChI Key: QBAIIGMSEXQZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, who was a pioneer in the field of psychoactive substances. DMMDA-2 has been of interest to researchers due to its potential therapeutic applications in the treatment of various mental health disorders.

Mechanism Of Action

The exact mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and hippocampus, which are regions of the brain that are involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects, including increasing the levels of serotonin and dopamine in the brain, reducing the levels of stress hormones such as cortisol, and increasing the activity of the antioxidant system. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine is that it is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have low toxicity in animal studies. However, one limitation is that its effects on humans are not well understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety in humans. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to determine its effectiveness in these conditions. Additionally, research is needed to better understand the mechanisms of action of 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine can be synthesized through a multi-step process starting from 2,3-dimethoxybenzaldehyde and 3,4-dimethoxybenzylamine. The first step involves the condensation of these two compounds to form the intermediate 1-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine. This intermediate is then oxidized using a mild oxidizing agent to produce 1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models, and may have potential as a novel treatment for these disorders.

properties

Product Name

1-(2,3-Dimethoxybenzoyl)-4-(3,4-dimethoxybenzyl)piperazine

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H28N2O5/c1-26-18-9-8-16(14-20(18)28-3)15-23-10-12-24(13-11-23)22(25)17-6-5-7-19(27-2)21(17)29-4/h5-9,14H,10-13,15H2,1-4H3

InChI Key

QBAIIGMSEXQZOX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)OC

Origin of Product

United States

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